

An In-depth Technical Guide to (2,5-Dibromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,5-Dibromopyridin-3-yl)methanol

Cat. No.: B594852

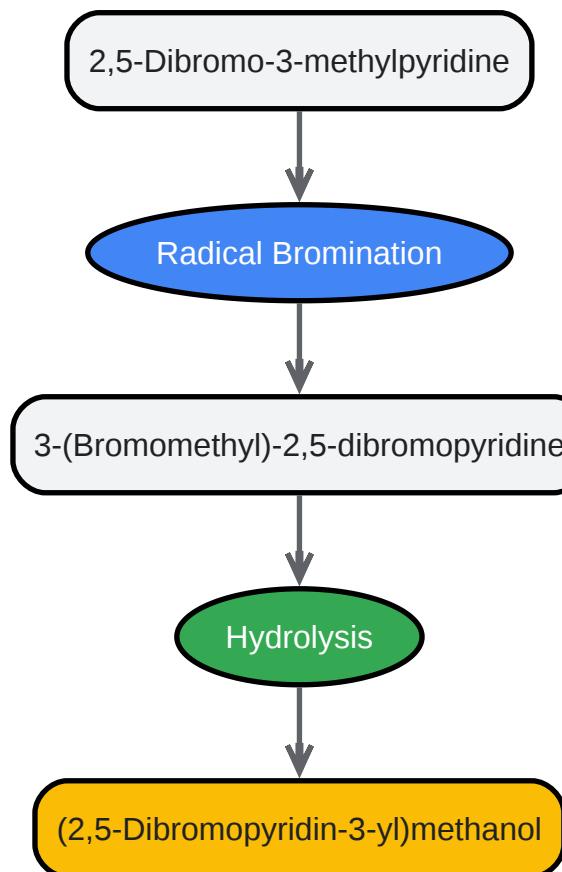
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **(2,5-Dibromopyridin-3-yl)methanol** is not a commercially available product with a registered CAS number based on available data. This guide provides a hypothesized synthetic route and predicted properties based on established chemical principles and data from structurally related compounds. All experimental work should be conducted by qualified professionals with appropriate safety precautions.

Introduction

(2,5-Dibromopyridin-3-yl)methanol is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with a hydroxymethyl group at the 3 position, offers multiple sites for functionalization through various organic reactions. This technical guide outlines a plausible synthetic pathway for obtaining **(2,5-Dibromopyridin-3-yl)methanol**, details the necessary experimental protocols, and provides a summary of its predicted physicochemical properties.


Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **(2,5-Dibromopyridin-3-yl)methanol**. These values are estimated based on computational models and data from analogous compounds.

Property	Value
Molecular Formula	C ₆ H ₅ Br ₂ NO
Molecular Weight	266.92 g/mol
Appearance	White to off-white solid (predicted)
Melting Point	Not available (predicted to be a solid at room temperature)
Boiling Point	Not available
Solubility	Predicted to be soluble in methanol, ethanol, and chlorinated solvents.
CAS Number	Not assigned

Proposed Synthetic Pathway

A plausible and efficient synthetic route to **(2,5-Dibromopyridin-3-yl)methanol** starts from the commercially available 2,5-dibromo-3-methylpyridine. The synthesis involves a two-step process: radical bromination of the methyl group followed by hydrolysis of the resulting benzylic bromide.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **(2,5-Dibromopyridin-3-yl)methanol**.

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)-2,5-dibromopyridine

This procedure is based on standard protocols for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

- 2,5-Dibromo-3-methylpyridine
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)

- Carbon tetrachloride (CCl₄) or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromo-3-methylpyridine (1 equivalent) in CCl₄.
- Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2,5-dibromopyridine.

Step 2: Synthesis of (2,5-Dibromopyridin-3-yl)methanol

This step involves the hydrolysis of the benzylic bromide to the corresponding alcohol.

Materials:

- 3-(Bromomethyl)-2,5-dibromopyridine (from Step 1)
- Acetone

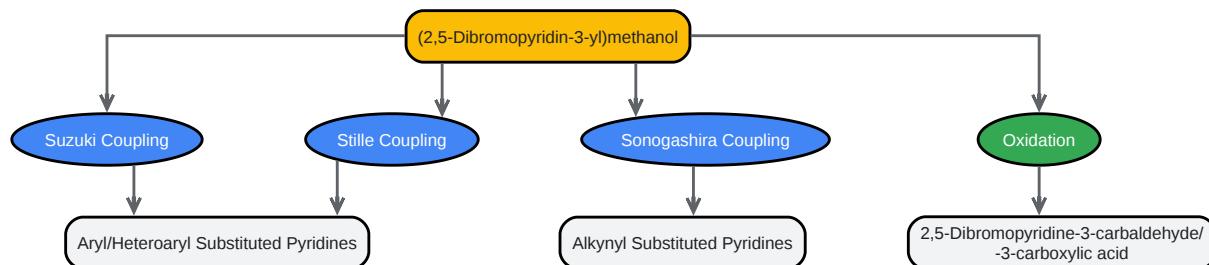
- Water
- Calcium carbonate (optional, to neutralize HBr formed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the crude 3-(bromomethyl)-2,5-dibromopyridine in a mixture of acetone and water.
- Add calcium carbonate (optional).
- Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **(2,5-Dibromopyridin-3-yl)methanol**.

Characterization

The structure of the synthesized **(2,5-Dibromopyridin-3-yl)methanol** should be confirmed by standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the connectivity of the atoms. The ^1H NMR should show a characteristic singlet for the CH_2OH

protons and two distinct signals for the aromatic protons.

- Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band characteristic of the O-H stretch of the alcohol group.

Applications in Research and Development

(2,5-Dibromopyridin-3-yl)methanol is a promising intermediate for the synthesis of more complex molecules. The bromine atoms can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing further avenues for molecular elaboration. These properties make it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of **(2,5-Dibromopyridin-3-yl)methanol**.

- To cite this document: BenchChem. [An In-depth Technical Guide to (2,5-Dibromopyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594852#2-5-dibromopyridin-3-yl-methanol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com